REACTION_SMILES
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[Cl:15][C:16](=[O:17])[O:18][c:19]1[cH:20][cH:21][cH:22][cH:23][cH:24]1.[Cl:25][CH2:26][Cl:27].[NH2:1][c:2]1[n:3][cH:4][c:5]([CH3:8])[n:6][cH:7]1.[cH:9]1[cH:10][cH:11][n:12][cH:13][cH:14]1>>[NH:1]([c:2]1[n:3][cH:4][c:5]([CH3:8])[n:6][cH:7]1)[C:16](=[O:17])[O:18][c:19]1[cH:20][cH:21][cH:22][cH:23][cH:24]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)Oc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cnc(N)cn1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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Cc1cnc(NC(=O)Oc2ccccc2)cn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |